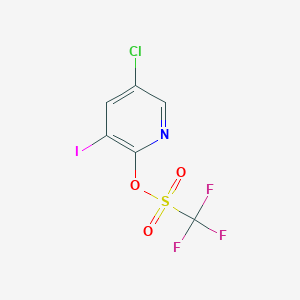

5-Chloro-3-iodopyridin-2-yl trifluoromethanesulfonate

CAS No.: 1261365-87-0

Cat. No.: VC3049324

Molecular Formula: C6H2ClF3INO3S

Molecular Weight: 387.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261365-87-0 |

|---|---|

| Molecular Formula | C6H2ClF3INO3S |

| Molecular Weight | 387.5 g/mol |

| IUPAC Name | (5-chloro-3-iodopyridin-2-yl) trifluoromethanesulfonate |

| Standard InChI | InChI=1S/C6H2ClF3INO3S/c7-3-1-4(11)5(12-2-3)15-16(13,14)6(8,9)10/h1-2H |

| Standard InChI Key | IRCLLYHKRRFPRN-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC(=C1I)OS(=O)(=O)C(F)(F)F)Cl |

| Canonical SMILES | C1=C(C=NC(=C1I)OS(=O)(=O)C(F)(F)F)Cl |

Introduction

5-Chloro-3-iodopyridin-2-yl trifluoromethanesulfonate is a complex organic compound with the chemical formula C₆H₂ClF₃INO₃S. It is a trifluoromethanesulfonate derivative of a pyridine ring, which is substituted with chlorine and iodine at specific positions. This compound is of interest in various chemical syntheses due to its reactive functional groups.

Synthesis and Applications

While specific synthesis methods for 5-Chloro-3-iodopyridin-2-yl trifluoromethanesulfonate are not detailed in the available literature, compounds with similar structures are often synthesized through multi-step reactions involving halogenation and sulfonation steps. The trifluoromethanesulfonate group is typically introduced via a reaction with trifluoromethanesulfonic anhydride.

Safety and Handling

5-Chloro-3-iodopyridin-2-yl trifluoromethanesulfonate is classified as a combustible solid (Storage Class 11) and has a WGK rating of 3 in Germany, indicating it is hazardous to water . It is essential to handle this compound with appropriate safety precautions, including protective clothing and equipment, and to follow standard laboratory safety protocols.

Availability and Status

This compound is currently discontinued by Sigma-Aldrich, and buyers are advised to contact their technical service for assistance . Other suppliers may still offer this compound, but availability can vary.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume